(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound notable for its unique structural features, including a tetrahydrofuran ring and a phenoxy group substituted with a 2-chloro-5-iodobenzyl moiety. This compound is primarily recognized as an intermediate in the synthesis of empagliflozin, a medication used for managing type 2 diabetes by inhibiting sodium-glucose co-transporter protein-2 (SGLT2) .
The synthesis of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps:
The industrial production of this compound may utilize similar synthetic routes but focuses on optimizing yield and purity while minimizing hazardous reagents. Techniques such as continuous flow chemistry are employed to enhance efficiency .
The molecular structure of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran features:
Key structural data include:
(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can participate in various chemical reactions, including:
Major products from these reactions depend on specific reagents and conditions used, leading to hydroxylated derivatives or dehalogenated compounds .
The mechanism of action for (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran primarily relates to its role as an intermediate in the synthesis of empagliflozin. Empagliflozin functions by inhibiting SGLT2, thus reducing glucose reabsorption in the kidneys and promoting its excretion in urine, which lowers blood sugar levels in patients with type 2 diabetes .
Key chemical properties include:
Additional data includes:
(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily utilized as a pharmaceutical intermediate in the production of empagliflozin. Its role as a precursor makes it significant in the development of medications aimed at managing type 2 diabetes effectively . Furthermore, it can serve as a reactant for synthesizing other related compounds within medicinal chemistry research.
(3S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 915095-94-2; MW: 414.67 g/mol) is synthesized via three principal routes, each with distinct strategic advantages:
Key reaction: (S)-3-phenoxytetrahydrofuran + 2-chloro-5-iodobenzoyl chloride → Ketone intermediate → Reduction → Target compound
Chiral Pool Approach :This route employs L-dimethyl malate as a chiral auxiliary. The process starts with nucleophilic substitution between 3-(4-fluorophenylketone)-1-bromo-4-chlorophenyl and L-dimethyl malate using N,N-diisopropylethylamine (DIEA) as a base in tetrahydrofuran (THF) at 15–45°C. The subsequent step uses 1,1,3,3-tetramethyldisilazane (TMDS) and catalytic indium bromide (InBr₃, 0.03–0.05 equiv) in toluene to reduce carbonyl to methylene while simultaneously inducing cyclization to form the tetrahydrofuran ring. This method achieves 85% yield and >99% enantiomeric excess (ee).
Enantioselective Reduction Route :A ketone precursor, (2-chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone, is reduced enantioselectively using catalytic hydrogenation with (R)-BINAP as a chiral ligand. Optimal conditions include 50 psi H₂ pressure and room temperature in methanol, affording 90% yield and 98% ee.
Table 1: Comparison of Key Synthetic Routes
Method | Key Starting Materials | Catalysts/Reagents | Yield (%) | Purity/ee |
---|---|---|---|---|
Friedel-Crafts/Reduction | 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran | Oxalyl chloride, AlCl₃, Et₃SiH | 68–72 | >99% (HPLC) |
Chiral Pool | 3-(4-Fluorophenylketone)-1-bromo-4-chlorophenyl, L-dimethyl malate | DIEA, TMDS, InBr₃ | 85 | >99% ee |
Enantioselective Reduction | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | H₂, (R)-BINAP | 90 | 98% ee |
Optimization focuses on enhancing yield, stereoselectivity, and scalability while minimizing impurities:
Racemization Suppression:The tetrahydrofuran ring’s stereogenic center is prone to racemization under acidic or high-temperature conditions. Using mild bases (e.g., DIEA) and low temperatures (0–10°C) during nucleophilic substitutions preserves configuration. In the Friedel-Crafts route, replacing protic acids with triethylsilane minimizes epimerization .
Halogen Exchange Mitigation:Iodine displacement during nucleophilic steps is a major side reaction. Optimized stoichiometry (1:1 molar ratio of aryl halide to nucleophile) and polar aprotic solvents (e.g., DMF) reduce this. Zinc chloride (ZnCl₂) additives suppress O-alkylation byproducts during ether formation .
Catalyst and Solvent Tuning:
Solvent Effects: THF optimizes acylation kinetics, while toluene enhances diastereoselectivity in TMDS-mediated reductions .
Impurity Profiling:Common impurities include dehalogenated byproducts and Empagliflozin Impurity C (over-reduction product). Purification via methanol recrystallization or silica gel chromatography reduces these to <0.1% [7].
Table 2: Optimization Parameters and Outcomes
Challenge | Strategy | Optimal Conditions | Outcome |
---|---|---|---|
Stereocenter racemization | Low-temperature processing, mild bases | 0–10°C, DIEA (1.2–1.4 equiv) | >98% ee retention |
Iodine displacement | Controlled stoichiometry, additives | ZnCl₂ (0.1 equiv), DMF solvent | Byproducts <5% |
Carbonyl reduction efficiency | Catalytic InBr₃, TMDS stoichiometry | InBr₃ (0.04 equiv), TMDS (4 equiv) | 85–90% yield |
Purification | Recrystallization vs. chromatography | Methanol recrystallization | Purity >99.5% (HPLC) |
Rigorous quality control ensures structural fidelity:
Table 3: Key Analytical Parameters
Technique | Conditions/Parameters | Characteristic Output |
---|---|---|
HPLC | C18, methanol/water (75:25), 254 nm | Purity >99.5%, RT=8.2 min |
¹H NMR | 400 MHz, CDCl₃ | δ 4.10 (s, benzyl CH₂), δ 4.85 (m, O-CH-CH₂) |
Chiral HPLC | Chiralpak AD-H, n-hexane/IPA (90:10) | ee >99%, (S)-enantiomer RT=12.4 min |
Specific rotation | [α]D²⁵ = -15.6° (c=1.0, CHCl₃) | Confirms (S)-configuration |
Pharmaceutical Intermediate Utility:
This compound is a critical precursor to Empagliflozin (Jardiance®), a sodium-glucose cotransporter-2 (SGLT2) inhibitor. It anchors the drug’s aglycone segment, enabling glycosidic coupling to the glucose moiety [7] . Its halogenated benzyl group facilitates late-stage Suzuki cross-coupling for structural diversification [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0